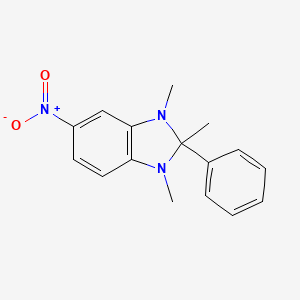
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a benzimidazole core with three methyl groups, a nitro group, and a phenyl group attached, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration and methylation reactions. Common synthetic routes include:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an aldehyde or ketone to form the benzimidazole core.
Methylation: The methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the nitro and methyl groups, making it less reactive.
5-Nitrobenzimidazole: Contains a nitro group but lacks the phenyl and methyl groups.
1,2-Dimethylbenzimidazole: Lacks the nitro and phenyl groups.
Uniqueness
1,2,3-Trimethyl-5-nitro-2-phenylbenzimidazole is unique due to its combination of methyl, nitro, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
122199-81-9 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-nitro-2-phenylbenzimidazole |
InChI |
InChI=1S/C16H17N3O2/c1-16(12-7-5-4-6-8-12)17(2)14-10-9-13(19(20)21)11-15(14)18(16)3/h4-11H,1-3H3 |
InChI Key |
OWUUZSMCTWKDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C2=C(N1C)C=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



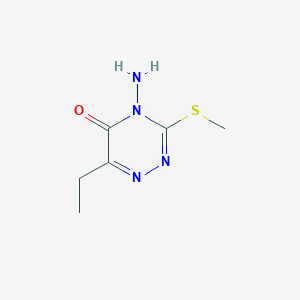
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
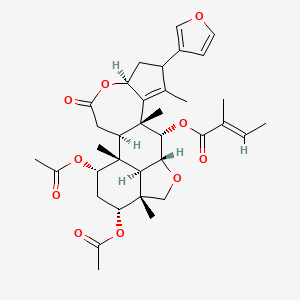
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
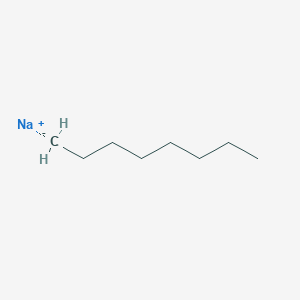
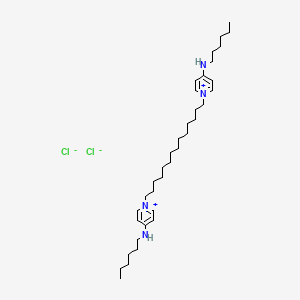
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
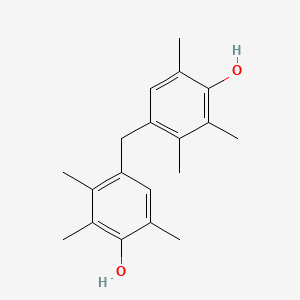

![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
